molecular formula C12H19NO4 B1376391 tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 454695-20-6

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B1376391
CAS No.: 454695-20-6
M. Wt: 241.28 g/mol
InChI Key: OXYRVQNWGGZUFS-UHFFFAOYSA-N
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Description

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is a bicyclic compound with a unique structure that includes an oxo group, an oxa group, and an azabicyclo framework.

Preparation Methods

The synthesis of tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves interactions with specific molecular targets. The oxo and azabicyclo groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS RN: 454695-20-6) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H19NO4
Molecular Weight241.13 g/mol
IUPAC NameThis compound
PubChem CID67392026
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2=O

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Antitumor Activity

A notable study highlighted its potential as an inhibitor of Class I PI3K enzymes, which are implicated in tumorigenesis and cancer progression. The compound demonstrated significant inhibitory effects against specific isoforms of PI3K, particularly PI3K-a and PI3K-b, suggesting its utility in cancer therapeutics .

Enzyme Inhibition

The compound's ability to inhibit Class I PI3K enzymes positions it as a candidate for treating various malignancies, including Chronic Lymphocytic Leukaemia (CLL) and Acute Lymphoblastic Leukaemia (ALL). The inhibition of these enzymes is believed to disrupt pro-tumorigenic signaling pathways, thereby reducing tumor growth and metastasis .

Study on Antitumor Effects

In a preclinical study, this compound was administered to murine models with induced tumors. The results indicated a marked reduction in tumor size compared to control groups, supporting its role as an effective antitumor agent.

Pharmacological Profile

Another investigation assessed the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that enhance its potential as a therapeutic agent. The study also noted minimal toxicity at therapeutic doses, making it a promising candidate for further development .

Properties

IUPAC Name

tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYRVQNWGGZUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737215
Record name tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454695-20-6
Record name tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

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